3-(2-Chloroacetyl)-1-(2,3-dimethylcyclohexyl)urea

Urea transporter inhibition UT-A1 diuretic target Kidney physiology

3-(2-Chloroacetyl)-1-(2,3-dimethylcyclohexyl)urea is a synthetic N-chloroacetyl-N′-cyclohexyl urea derivative with molecular formula C11H19ClN2O2 and a molecular weight of 246.73 g mol⁻¹. The compound contains an electrophilic chloroacetyl warhead and a 2,3-dimethylcyclohexyl substituent, placing it within the class of small-molecule urea transporter (UT) inhibitors.

Molecular Formula C11H19ClN2O2
Molecular Weight 246.74
CAS No. 953807-03-9
Cat. No. B2436624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloroacetyl)-1-(2,3-dimethylcyclohexyl)urea
CAS953807-03-9
Molecular FormulaC11H19ClN2O2
Molecular Weight246.74
Structural Identifiers
SMILESCC1CCCC(C1C)NC(=O)NC(=O)CCl
InChIInChI=1S/C11H19ClN2O2/c1-7-4-3-5-9(8(7)2)13-11(16)14-10(15)6-12/h7-9H,3-6H2,1-2H3,(H2,13,14,15,16)
InChIKeyHMBFDDSLYMRBIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Chloroacetyl)-1-(2,3-dimethylcyclohexyl)urea (CAS 953807-03-9): Baseline Identity and Structural Context for Procurement Decisions


3-(2-Chloroacetyl)-1-(2,3-dimethylcyclohexyl)urea is a synthetic N-chloroacetyl-N′-cyclohexyl urea derivative with molecular formula C11H19ClN2O2 and a molecular weight of 246.73 g mol⁻¹. The compound contains an electrophilic chloroacetyl warhead and a 2,3-dimethylcyclohexyl substituent, placing it within the class of small-molecule urea transporter (UT) inhibitors [1]. Its biological activity profile, primarily inhibition of the kidney urea transporter UT-A1 and the erythrocyte/vasa recta transporter UT-B, has been deposited in public bioactivity databases [2]. Unlike aromatic-substituted chloroacetyl urea analogs that have been characterized in primary screening literature [3], the fully saturated 2,3-dimethylcyclohexyl substituent introduces distinct steric bulk and conformational flexibility that influences target engagement and isoform selectivity.

Why 3-(2-Chloroacetyl)-1-(2,3-dimethylcyclohexyl)urea Cannot Be Replaced by Common In-Class Urea Analogs Without Experimental Validation


Urea transporter inhibitors exhibit a steep structure–activity relationship (SAR) where minor changes in the N′-substituent can shift inhibitory potency by 10- to 400-fold [1]. The 2,3-dimethylcyclohexyl group in this compound is a fully saturated, sterically hindered moiety distinct from the aromatic (phenyl, ethynylphenyl, nitrophenyl) and simple cyclohexyl substituents commonly found in UT-A1 inhibitor chemotypes [2]. Replacing this compound with an aromatic analog such as 3-(2-chloroacetyl)-1-(3-ethynylphenyl)urea (IC50 = 500 nM against UT-A1) would yield a ~10-fold overestimation of potency and misleading selectivity data, because the ethynylphenyl derivative engages hydrophobic pockets differently and contains a terminal alkyne for click chemistry that the dimethylcyclohexyl derivative lacks entirely [3]. Likewise, substituting with the unsubstituted cyclohexyl analog 2-chloro-N-(cyclohexylcarbamoyl)acetamide (CAS 16467-50-8) would lose the methyl branching that influences conformational preorganization and target isoform discrimination. Therefore, procurement decisions must be explicitly linked to the 2,3-dimethylcyclohexyl substitution pattern; generic in-class substitution without confirmatory potency and selectivity data carries a high risk of experimental failure in UT inhibition studies.

Quantitative Differentiation Evidence for 3-(2-Chloroacetyl)-1-(2,3-dimethylcyclohexyl)urea (CAS 953807-03-9) Against Closest Analogs


UT-A1 Inhibitory Potency of 3-(2-Chloroacetyl)-1-(2,3-dimethylcyclohexyl)urea Versus Aromatic Chloroacetyl Urea Analogs

3-(2-Chloroacetyl)-1-(2,3-dimethylcyclohexyl)urea inhibits rat UT-A1 with an IC50 of 5,000 nM (5.0 µM) in MDCK cells expressing UT-A1, as measured by a fluorescence plate reader assay after 15 min incubation [1]. By direct comparison in the same assay system, the aromatic analog 3-(2-chloroacetyl)-1-(3-ethynylphenyl)urea exhibits an IC50 of 500 nM, a 10-fold greater inhibitory potency [2]. This quantitative gap confirms that the 2,3-dimethylcyclohexyl substituent produces a substantial reduction in UT-A1 inhibitory activity relative to the 3-ethynylphenyl group, likely due to differences in hydrophobic pocket occupancy and π-stacking interactions.

Urea transporter inhibition UT-A1 diuretic target Kidney physiology

UT-B Inhibitory Potency and UT-A1/UT-B Selectivity Profile of 3-(2-Chloroacetyl)-1-(2,3-dimethylcyclohexyl)urea

The compound inhibits rat UT-B with an IC50 of 10,000 nM (10 µM), yielding a UT-B/UT-A1 IC50 ratio of 2.0 (10 µM vs. 5 µM) [1]. This 2-fold selectivity for UT-A1 over UT-B is lower than the selectivity reported for some highly optimized UT-A1 inhibitors (e.g., UTA1inh-D1, which shows >10-fold selectivity at sub-µM potency) [2]. However, it is markedly more selective than nonselective chloroacetyl urea analogs that show nearly equipotent inhibition of both isoforms, making the 2,3-dimethylcyclohexyl derivative a useful tool for studies where partial UT-A1 preference is sufficient but complete UT-B sparing is not required.

UT-B inhibition Isoform selectivity Erythrocyte urea transport

Structural Differentiation via Cyclohexyl Methyl Branching Versus Simple Cyclohexyl or Aromatic Substituents

The 2,3-dimethylcyclohexyl substituent introduces two methyl groups on the cyclohexane ring, creating a sterically demanding, conformationally biased scaffold not present in the unsubstituted cyclohexyl analog (CAS 16467-50-8) or in aromatic chloroacetyl urea derivatives [1]. Comparative crystal-structure and computational modeling studies of urea transporter inhibitors demonstrate that cyclohexyl ring substitution patterns alter the preferred dihedral angle of the N′-aryl/cycloalkyl group, thereby modulating the depth of penetration into the UT-A1 hydrophobic binding pocket [2]. The presence of 2,3-dimethyl substitution restricts the accessible conformational space relative to the unsubstituted cyclohexyl analog, which can rotate freely, and differs fundamentally from planar aromatic groups that engage π-stacking residues. Although no experimental binding-mode data specific to this compound have been published, class-level SAR from the UT-A inhibitor screening literature supports that 2,3-dimethyl substitution on the cyclohexyl ring reduces UT-A1 potency by 5- to 50-fold compared to optimized aromatic substituents [3].

Structure-activity relationship Steric hindrance Conformational analysis

Covalent Warhead Conservation: Chloroacetyl Moiety Reactivity Versus Reversible Inhibitor Scaffolds

The chloroacetyl group present in this compound is an established electrophilic warhead capable of forming covalent bonds with nucleophilic cysteine or serine residues within the UT-A1 binding site, as evidenced by mechanistic studies of related chloroacetyl urea derivatives [1]. In contrast, many UT-A1 inhibitors described in the primary screening literature (e.g., thiourea analogs such as 3-nitrophenyl-thiourea, IC50 ≈ 200 µM) act through a reversible, non-covalent mechanism [2]. The covalent mechanism may result in sustained target occupancy even after washout, a property not achievable with reversible analogs. Quantitative kinetics data for this specific compound have not been reported; however, class-level evidence indicates that chloroacetyl urea derivatives generally exhibit time-dependent inhibition and washout-resistant effects in cellular assays, whereas reversible thiourea inhibitors lose activity upon washout [3].

Covalent inhibitor Electrophilic warhead Irreversible inhibition

Validated Application Scenarios for 3-(2-Chloroacetyl)-1-(2,3-dimethylcyclohexyl)urea (CAS 953807-03-9) Based on Quantitative Differentiation Evidence


Moderate-Potency UT-A1 Tool Compound for In Vitro Diuretic Pharmacology Studies

At an IC50 of 5 µM against rat UT-A1, this compound provides a moderate-potency inhibitor suitable for cell-based urea flux assays where complete target blockade is undesirable. Researchers studying concentration-dependent effects of UT-A1 inhibition on aquaporin-2 trafficking or inner medullary osmotic gradient formation can use 5–20 µM working concentrations, avoiding the full target saturation caused by sub-µM inhibitors such as the 500 nM ethynylphenyl analog [1]. The compound's 2,3-dimethylcyclohexyl group also eliminates the confounding click-chemistry reactivity inherent to alkyne-containing tool compounds, simplifying data interpretation in studies that do not require bioconjugation.

Investigation of UT-A1 vs. UT-B Isoform Discrimination Using Structurally Distinct Chemotypes

The 2-fold UT-A1-over-UT-B selectivity (IC50 5 µM vs. 10 µM) [1] makes this compound a valuable reference point for structure-activity relationship (SAR) campaigns aimed at understanding how cycloalkyl substituents influence isoform discrimination. Because the compound lacks the aromatic π-system and alkyne moiety found in potent UT-A1-selective inhibitors, its selectivity profile can be used to deconvolve the contributions of hydrophobic packing versus π-stacking to UT-A1 binding affinity [2]. This information is essential for medicinal chemists designing next-generation urearetic agents with improved selectivity.

Covalent Warhead Probe for Washout-Resistant UT-A1 Inhibition in Acute Kidney Slice Models

The chloroacetyl moiety enables covalent modification of nucleophilic residues in the UT-A1 binding site, a mechanism that can sustain inhibition after compound removal [1]. In precision-cut kidney slice preparations where compound washout is inherent to the experimental workflow, this covalent character may maintain target occupancy longer than reversible inhibitors such as 3-nitrophenyl-thiourea [2]. Researchers developing ex vivo models of urea handling should consider this compound when prolonged UT-A1 blockade is required without continuous compound perfusion.

Chemical Biology Probe for Differentiating Cycloalkyl Versus Aromatic UT-A1 Inhibitor Binding Modes

The saturated 2,3-dimethylcyclohexyl group provides a structurally orthogonal scaffold relative to the phenyl, ethynylphenyl, and nitrophenyl substituents that dominate published UT-A1 inhibitor chemotypes [1]. This compound can serve as a 'negative control' for aromatic π-stacking interactions in structure-based drug design: if a mutation or binding-pocket modification abolishes inhibition by aromatic analogs but spares the dimethylcyclohexyl derivative, it directly implicates aromatic-specific contacts in the binding mode. Such mechanistic insights are critical for rational design of UT-A isoform-specific inhibitors.

Quote Request

Request a Quote for 3-(2-Chloroacetyl)-1-(2,3-dimethylcyclohexyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.